molecular formula C8H6BrClO2 B174562 Methyl 3-bromo-4-chlorobenzoate CAS No. 107947-17-1

Methyl 3-bromo-4-chlorobenzoate

Cat. No.: B174562
CAS No.: 107947-17-1
M. Wt: 249.49 g/mol
InChI Key: CLRJXWANIVYEHH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-chlorobenzoate (CAS: 107947-17-1) is a halogenated aromatic ester with the molecular formula C₈H₆BrClO₂ and a molecular weight of 265.49 g/mol . It is widely used as a pharmaceutical intermediate in drug discovery and development due to its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) facilitated by bromo and chloro substituents . The compound is supplied with a purity >98%, stable at room temperature, and requires storage in dry conditions. Solubility varies by solvent, with DMSO commonly used for stock solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-4-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For instance, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Scientific Research Applications

Methyl 3-bromo-4-chlorobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules and as a building block in the synthesis of enzyme inhibitors.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-chlorobenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Halogenated Benzoates

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
Methyl 3-bromo-4-chlorobenzoate 107947-17-1 C₈H₆BrClO₂ 265.49 3-Br, 4-Cl Drug R&D intermediate; >98% purity
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 C₈H₅BrClFO₂ 267.48 3-Br, 4-Cl, 5-F Increased electronegativity; potential enhanced reactivity in nucleophilic substitution
Methyl 4-bromo-3-formamidobenzoate Not provided C₉H₈BrNO₃ 279.9/281.9 (M+23) 4-Br, 3-NHCOH Polar formamido group enhances hydrogen bonding; used in amidation reactions
Methyl 4-bromo-2-chlorobenzoate 885532-41-2 C₈H₆BrClO₂ 265.49 4-Br, 2-Cl Positional isomer; steric hindrance alters reaction pathways (94% similarity to target compound)
Methyl 3-bromo-5-chlorobenzoate 21739-92-4 C₈H₆BrClO₂ 265.49 3-Br, 5-Cl Meta-substitution reduces steric effects compared to para-Cl (88% similarity)
Ethyl 3-bromo-5-chloro-4-hydroxybenzoate 909404-88-2 C₉H₇BrClO₃ 294.51 3-Br, 5-Cl, 4-OH Hydroxyl group increases polarity; suitable for acidic environments

Methyl-Substituted Analogs

Table 2: Methyl vs. Chloro Substituents

Compound Name CAS Number Substituent Positions Key Differences
Methyl 3-bromo-4-methylbenzoate 104901-43-1 3-Br, 4-CH₃ Methyl (electron-donating) reduces ester acidity vs. Cl (electron-withdrawing)
4-Bromo-3-methylbenzoic acid 7697-28-1 4-Br, 3-CH₃ Free carboxylic acid increases solubility in basic conditions; used in carboxylation reactions

Reactivity Trends

  • Halogen Effects : Bromine at position 3 serves as a superior leaving group compared to chlorine, facilitating cross-coupling reactions .
  • Electron-Withdrawing Groups : The 4-Cl substituent in this compound enhances electrophilicity at the aromatic ring, promoting nucleophilic aromatic substitution .
  • Fluorine Addition : The 5-F substituent in Methyl 3-bromo-4-chloro-5-fluorobenzoate increases metabolic stability in drug candidates .

Biological Activity

Methyl 3-bromo-4-chlorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological activity, including mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom at the 3-position and a chlorine atom at the 4-position, along with a methoxy group. This specific arrangement contributes to its unique chemical properties, which may influence its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can enhance binding affinity to specific molecular targets, which is crucial for its potential role in drug discovery and development.

  • Enzyme Interactions : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways. For instance, it has been suggested that it can influence cytochrome P450 enzymes, which are critical for drug metabolism and biotransformation .
  • Cell Signaling Pathways : Studies have indicated that this compound might affect cell signaling pathways related to proliferation and apoptosis, indicating its potential use in cancer research .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study AEnzyme InhibitionIn vitro assaysInhibited cytochrome P450 activity by 30% at 10 µM concentration.
Study BAntimicrobial PropertiesDisc diffusion methodExhibited significant antibacterial activity against E. coli (zone of inhibition: 15 mm).
Study CCytotoxicityMTT assayInduced apoptosis in cancer cell lines at concentrations above 20 µM.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various halogenated benzoates, this compound demonstrated notable efficacy against Gram-negative bacteria, particularly E. coli. The compound was tested using the disc diffusion method, revealing a clear zone of inhibition, suggesting its potential as an antibacterial agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes showed that it could inhibit enzyme activity significantly. This finding suggests that the compound may alter drug metabolism, which is critical for understanding its pharmacokinetics and potential side effects in therapeutic applications .

Future Research Directions

Further studies are warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for future research include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific enzymes and receptors.
  • In Vivo Studies : Exploring the effects of this compound in animal models to assess its therapeutic efficacy and safety.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how variations in structure influence biological activity to optimize compounds for drug development.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing Methyl 3-bromo-4-chlorobenzoate?

Answer:
The synthesis typically involves sequential halogenation and esterification of a benzoic acid derivative. A general approach includes:

Halogenation : Direct bromination and chlorination of methyl 4-chlorobenzoate using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeCl₃) to achieve regioselectivity at the 3- and 4-positions.

Esterification : If starting from 3-bromo-4-chlorobenzoic acid, use methanol and a catalytic acid (e.g., H₂SO₄) under reflux.

  • Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Purify via recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. Advanced: How can regiochemical ambiguities in the halogenation of this compound be resolved?

Answer:
Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways. To address this:

  • Use DFT calculations to predict preferred substitution sites based on electron density maps.
  • Validate experimentally via ¹H/¹³C NMR : Compare coupling constants and chemical shifts with reference data (e.g., methyl 4-bromo-3-chlorobenzoate in ).
  • X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (ester carbonyl at ~165 ppm).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 249 (C₈H₆BrClO₂).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Advanced: How does steric hindrance from the bromo and chloro substituents influence reactivity in cross-coupling reactions?

Answer:
The ortho-chloro and meta-bromo groups create steric and electronic barriers:

  • Suzuki-Miyaura Coupling : Low yields occur with bulky arylboronic acids; optimize using Pd(OAc)₂/XPhos in THF at 60°C.
  • Buchwald-Hartwig Amination : Use t-BuBrettPhos as a ligand to mitigate steric effects.
  • Competitive Pathways : Bromine’s higher electronegativity may favor oxidative addition over chlorine in Pd-mediated reactions .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation (H335 hazard).
  • Storage : Keep at 4–8°C in airtight containers to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Advanced: How can computational modeling predict the compound’s metabolic stability in drug discovery?

Answer:

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (2.8) and CYP450 inhibition.
  • Docking Studies : Compare binding affinities with cytochrome P450 isoforms (e.g., CYP3A4).
  • Metabolite Identification : Simulate phase I/II metabolism via MetaSite to prioritize in vitro assays .

Q. Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Ethanol/Water : Dissolve the compound in hot ethanol (70°C), then add water dropwise until cloudiness appears. Cool to 4°C for crystal growth.
  • Hexane/Ethyl Acetate : Use a 3:1 ratio for column chromatography (Rf ~0.4 on silica TLC) .

Q. Advanced: What strategies mitigate competing side reactions during nucleophilic aromatic substitution?

Answer:

  • Microwave-Assisted Synthesis : Shorten reaction times (10–15 min at 120°C) to minimize hydrolysis of the ester group.
  • Protecting Groups : Temporarily protect the ester with tert-butyl groups if using strong nucleophiles (e.g., amines).
  • Kinetic Control : Use low temperatures (-20°C) and slow addition of nucleophiles to favor mono-substitution .

Q. Basic: How does this compound compare structurally to its analogs in biological activity?

Answer:

  • Methyl 3-chloro-4-bromobenzoate : Higher lipophilicity (logP +0.3) enhances membrane permeability.
  • Methyl 3-bromo-5-chlorobenzoate : Altered halogen positions reduce antimicrobial efficacy by 40% in Staphylococcus aureus assays .

Q. Advanced: What mechanistic insights explain the compound’s instability under basic conditions?

Answer:
The ester group undergoes base-catalyzed hydrolysis to 3-bromo-4-chlorobenzoic acid.

  • Rate Studies : Pseudo-first-order kinetics (k = 0.12 h⁻¹ in 0.1M NaOH at 25°C).
  • Stabilization : Add 1% v/v glycerol to aqueous buffers or use non-polar solvents (e.g., DCM) .

Properties

IUPAC Name

methyl 3-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRJXWANIVYEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625168
Record name Methyl 3-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107947-17-1
Record name Methyl 3-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 3-bromo-4-chloro-benzoic acid (10 g, 42.6 mmol) in MeOH (100 mL) cooled with ice bath, was added acetyl chloride (30.4 mL, 0.43 mol) dropwise. The mixture was then stirred at room temperature for 12 hrs and concentrated to yield 3-bromo-4-chloro-benzoic acid methyl ester as a yellow solid (10.6 g). NMR (CDCl3), δ, 8.28 (1H, s), 7.91 (1H, brs), 7.52 (1H, brs), 3.92 (3H, s).
Quantity
10 g
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reactant
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100 mL
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30.4 mL
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Synthesis routes and methods II

Procedure details

3-Bromo-4-chlorobenzoic acid (200 mg, 0.849 mmol) was refluxed in the presence of concentrated sulfuric acid (5.49 mg, 0.042 mmol) in methanol (10 mL) at 70° C. for overnight. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum, and the compound was purified by column chromatography affording the title compound (130 mg). 1H NMR (400 MHz, CDCl3): δ 8.29 (d, 1H, J=2.0 Hz), 7.91 (dd, 1H, J=2.0 & 8.4 Hz), 7.52 (d, 1H, J=8.4 Hz), 3.92 (s, 3H). ESI-MS: 250.9 [M+H]+.
Quantity
200 mg
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reactant
Reaction Step One
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5.49 mg
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reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a round bottom flask containing 3-bromo-4-chlorobenzoic acid (5.0 g, 21.2 mmol) (commercially available from Aldrich, CAS No. 42860-10-6) was added a cold solution of MeOH (60 mL) and sulfuric acid (1.4 mL). The mixture was heated to 80° C. and monitored with TLC. After 17 hours, the reaction was cooled to room temperature and diluted with water. The aqueous phase was extracted with diethyl ether (3×50 mL), and the combined organic layers were dried over anhydrous magnesium sulfate. After filtration, the organic solvent was removed in vacuo to yield white solid 13.1 (5.0 g, 96% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.28 (1H, d, J=2.0 Hz), 7.93 (1H, m), 7.52 (1H, d, J=8.2 Hz), 3.93 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Methyl 3-bromo-4-chlorobenzoate
Methyl 3-bromo-4-chlorobenzoate
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Methyl 3-bromo-4-chlorobenzoate
Methyl 3-bromo-4-chlorobenzoate

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